molecular formula C12H8ClN3 B2415793 2-((3-Chlorophenyl)amino)nicotinonitrile CAS No. 724745-64-6

2-((3-Chlorophenyl)amino)nicotinonitrile

Cat. No.: B2415793
CAS No.: 724745-64-6
M. Wt: 229.67
InChI Key: IKOZKDSKKYJPSD-UHFFFAOYSA-N
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Description

2-((3-Chlorophenyl)amino)nicotinonitrile is an organic compound with the molecular formula C12H8ClN3. It is a derivative of nicotinonitrile, characterized by the presence of a 3-chlorophenyl group attached to the amino group of the nicotinonitrile core.

Preparation Methods

The synthesis of 2-((3-Chlorophenyl)amino)nicotinonitrile typically involves the reaction of 3-chloroaniline with nicotinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-((3-Chlorophenyl)amino)nicotinonitrile can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as a bioactive molecule with applications in the development of new drugs and therapeutic agents.

    Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-((3-Chlorophenyl)amino)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

    Bosutinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Milrinone: A cardiotonic agent used in the treatment of heart failure.

    Neratinib: An irreversible tyrosine kinase inhibitor used in the treatment of breast cancer.

    Olprinone: A phosphodiesterase inhibitor used as a cardiotonic agent.

Properties

IUPAC Name

2-(3-chloroanilino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOZKDSKKYJPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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